

Application Notes and Protocols for 5-Bromo-2-propyl-2H-indazole

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Compound of Interest

Compound Name: *5-Bromo-2-propyl-2H-indazole*

Cat. No.: B597009

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For Researchers, Scientists, and Drug Development Professionals

This document provides a summary of synthetic approaches and potential biological applications for the compound **5-Bromo-2-propyl-2H-indazole**. Due to the limited availability of data for this specific molecule, the information presented herein is largely based on established protocols for analogous indazole derivatives. Researchers should consider these protocols as a starting point, and optimization will likely be necessary.

Compound Information

Property	Value	Source
CAS Number	1280786-77-7	[1]
Molecular Formula	C ₁₀ H ₁₁ BrN ₂	[1]
Molecular Weight	239.11 g/mol	[1]
Canonical SMILES	CCCN1N=C(C2=CC=C(Br)C=C2)C1=O	
Physical Appearance	Not specified (often a solid)	
Storage Conditions	Store at -20°C	[1]

Synthesis Protocols

A specific, detailed synthesis protocol for **5-Bromo-2-propyl-2H-indazole** is not readily available in the public domain. However, its synthesis can be approached by the N-alkylation of 5-bromo-1H-indazole, a common method for preparing N-substituted indazoles. The regioselectivity of the alkylation (N1 vs. N2 position) is a critical aspect to consider and is influenced by the reaction conditions.

Protocol 1: N-Alkylation of 5-bromo-1H-indazole

This protocol is adapted from general procedures for the N-alkylation of indazoles.^{[2][3]} The reaction of 5-bromo-1H-indazole with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base can yield a mixture of 5-Bromo-1-propyl-1H-indazole and the desired **5-Bromo-2-propyl-2H-indazole**. Separation of these isomers is typically achieved by column chromatography.

Materials:

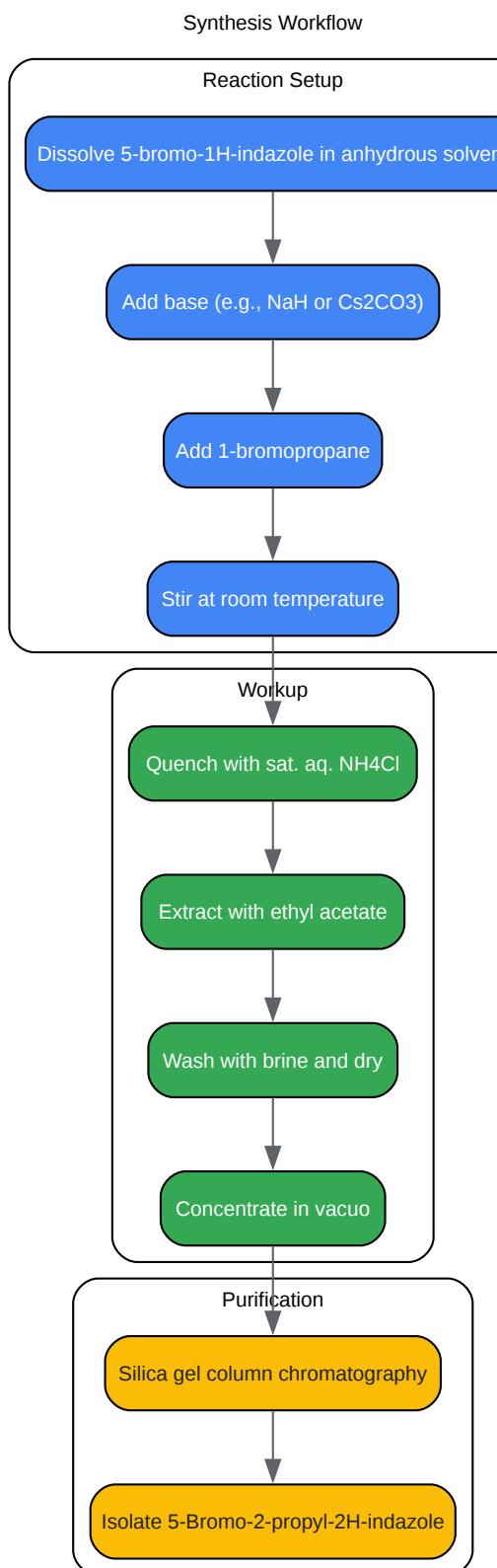
- 5-bromo-1H-indazole
- 1-Bromopropane (or 1-Iodopropane)
- Sodium hydride (NaH) or Cesium carbonate (Cs₂CO₃)
- Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
- Ethyl acetate
- Saturated aqueous ammonium chloride solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl acetate for chromatography elution

Procedure:

- To a solution of 5-bromo-1H-indazole (1.0 eq) in anhydrous DMF or THF, add a base (e.g., NaH, 1.1 eq or Cs₂CO₃, 2.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Stir the mixture at room temperature for 30-60 minutes.
- Cool the reaction mixture back to 0 °C and add 1-bromopropane (1.2 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the N1 and N2 isomers.

Note: The choice of base and solvent can significantly influence the N1/N2 selectivity. For instance, using NaH in THF has been reported to favor N1 alkylation for some indazole derivatives, while conditions like Cs₂CO₃ in DMF might provide different ratios.^[3] Optimization of these conditions is crucial to maximize the yield of the desired N2-propyl isomer.

Experimental Workflow for Synthesis and Purification



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Caption: A generalized workflow for the synthesis and purification of **5-Bromo-2-propyl-2H-indazole**.

Potential Biological Applications and Experimental Protocols

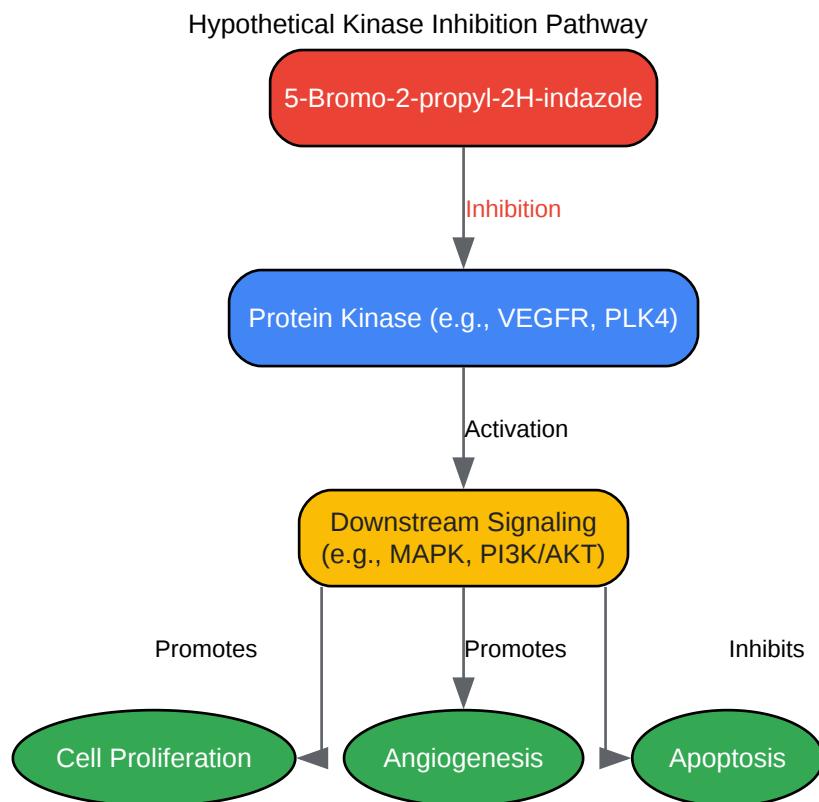
While no specific biological data for **5-Bromo-2-propyl-2H-indazole** has been identified, the indazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.^[4] Derivatives of indazole have shown a wide range of activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.^{[5][6]}

3.1. Anticancer Activity

Many indazole derivatives are potent inhibitors of various protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival. For example, Pazopanib, an indazole-containing drug, is a multi-targeted tyrosine kinase inhibitor used in cancer therapy.^[4]

Hypothetical Target and Signaling Pathway

Based on the activities of other indazole derivatives, **5-Bromo-2-propyl-2H-indazole** could potentially inhibit protein kinases involved in cancer cell signaling, such as Vascular Endothelial Growth Factor Receptor (VEGFR) or Polo-like kinase 4 (PLK4).^{[4][7]} Inhibition of these kinases can disrupt downstream signaling pathways, leading to reduced cell proliferation and angiogenesis, and induction of apoptosis.



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